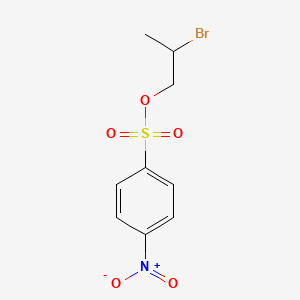
2-Bromopropyl 4-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopropyl 4-nitrobenzene-1-sulfonate is an organic compound that features a brominated propyl group attached to a nitrobenzene sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropyl 4-nitrobenzene-1-sulfonate typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzene-1-sulfonic acid.
Bromination: The sulfonic acid derivative is reacted with 2-bromopropanol in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopropyl 4-nitrobenzene-1-sulfonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Reduction: The major product is 2-Aminopropyl 4-nitrobenzene-1-sulfonate.
Oxidation: The major product is 2-Carboxypropyl 4-nitrobenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
2-Bromopropyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: The bromine atom can be replaced with biologically active molecules, making it useful in the development of bioconjugates.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Can be used in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromopropyl 4-nitrobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the sulfonate group can participate in various interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropropyl 4-nitrobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropyl 4-nitrobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
2-Bromopropyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Eigenschaften
CAS-Nummer |
130018-56-3 |
|---|---|
Molekularformel |
C9H10BrNO5S |
Molekulargewicht |
324.15 g/mol |
IUPAC-Name |
2-bromopropyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
PVKYEHUUUAGNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



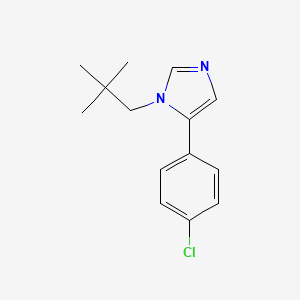
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
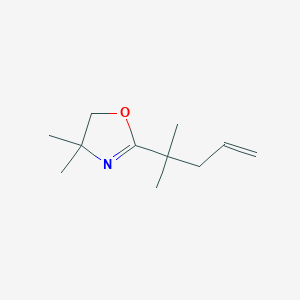

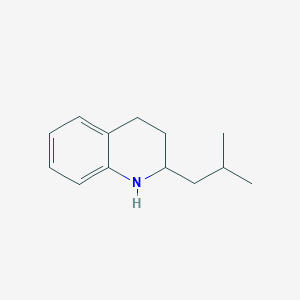
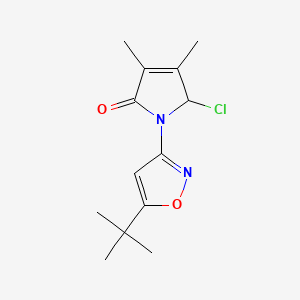
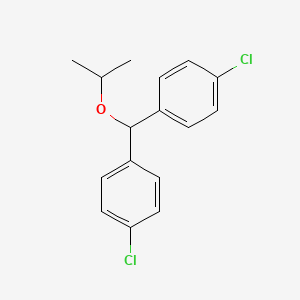
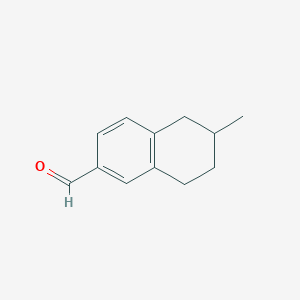
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
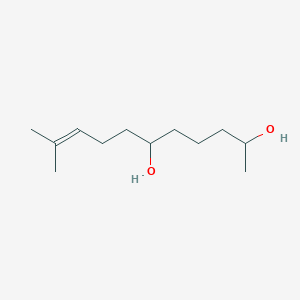


![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
